2-amino-N-(4-bromocyclohexyl)propanamide
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Overview
Description
2-amino-N-(4-bromocyclohexyl)propanamide is a chemical compound characterized by the presence of an amino group, a bromocyclohexyl group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromocyclohexyl)propanamide typically involves the reaction of 4-bromocyclohexanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-bromocyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromocyclohexyl group can be reduced to a cyclohexyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
2-amino-N-(4-bromocyclohexyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-bromocyclohexyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromocyclohexyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-fluorocyclohexyl)propanamide
- 2-amino-N-(4-chlorocyclohexyl)propanamide
- 2-amino-N-(4-methylcyclohexyl)propanamide
Uniqueness
2-amino-N-(4-bromocyclohexyl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness can lead to distinct biological activities and chemical properties .
Properties
Molecular Formula |
C9H17BrN2O |
---|---|
Molecular Weight |
249.15 g/mol |
IUPAC Name |
2-amino-N-(4-bromocyclohexyl)propanamide |
InChI |
InChI=1S/C9H17BrN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h6-8H,2-5,11H2,1H3,(H,12,13) |
InChI Key |
QPCWEUZSPZIGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)Br)N |
Origin of Product |
United States |
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